4-(Benzyloxy)-3,3-dimethylpyrrolidine
Overview
Description
4-(Benzyloxy)-3,3-dimethylpyrrolidine, also known as 4-Bn-DMP, is a synthetic organic compound used in various scientific research applications. It is a cyclic amine containing a benzyloxy group and a methyl group attached to the nitrogen atom. 4-Bn-DMP is a colorless to light yellow liquid with a pungent odor. It is soluble in common organic solvents such as ethanol and is miscible with water.
Scientific Research Applications
Synthesis and Crystal Structure
- Facile Synthesis and High-Spin Cationic States : A study explored the synthesis and crystal structure of oligo(N-phenyl-m-aniline)s, showing that they can be oxidized into dications with triplet spin-multiplicity, which has implications in materials science (Ito et al., 2002).
Application in Medicinal Chemistry
- Synthesis of Enantiopure Polyhydroxylated Pyrrolidines : Research on the synthesis of azasugars active as enzymatic inhibitors highlighted the creation of compounds using a cyclic chiral nitrone, potentially important for drug development (Lombardo et al., 2001).
- Computational QSAR Analysis in Toxicological Evaluation : A study used QSAR analysis to evaluate the cytotoxicity of N(1)-benzylidene pyridine-2-carboxamidrazone compounds, showing a relationship between cytotoxicity and hydrophobicity, which is crucial for designing low-toxicity drugs (Coleman et al., 2003).
Green Chemistry and Synthesis Techniques
- Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds : A study demonstrated the use of ultrasound in the synthesis of benzamide derivatives, showing potential in green chemistry and drug synthesis (Nimbalkar et al., 2018).
Molecular and Cell Biology Applications
- Genotoxicity Assessment of Benzidine and Analogues : Research assessing the genotoxicity of benzidine and structural analogues used human lymphocytes, providing insights into DNA-damaging capacities of these compounds (Chen et al., 2003).
Coordination Polymers and Photophysical Properties
- Lanthanide-Based Coordination Polymers : A study created lanthanide coordination compounds using aromatic carboxylic acids and investigated their photophysical properties, which has potential applications in materials science (Sivakumar et al., 2011).
Electrochemical Applications
- Broad Electrochemical Indicator for Immunosensors : Research demonstrated the use of 4-dimethylaminoantipyrine as a biochemical indicator in electrochemical immunoassays, important for the development of sensitive diagnostic tools (Melo et al., 2022).
properties
IUPAC Name |
3,3-dimethyl-4-phenylmethoxypyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)10-14-8-12(13)15-9-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTULMBDJZHEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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